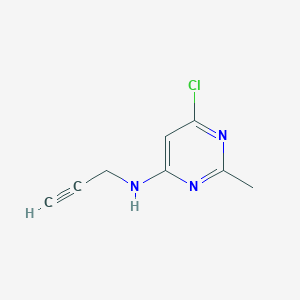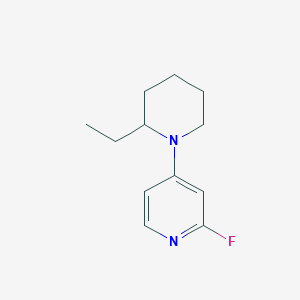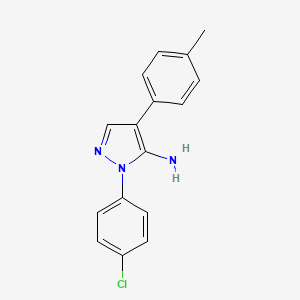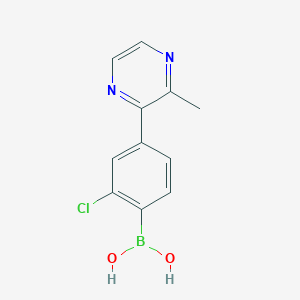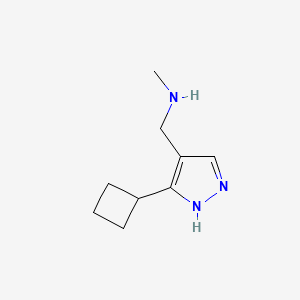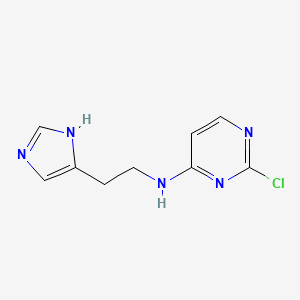
6-溴色满-3-酮
描述
6-Bromochroman-3-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromochroman-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromochroman-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromochroman-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
阿尔茨海默病研究
色满酮衍生物已被研究用于其在阿尔茨海默病研究中的潜在作用。 体外研究表明,某些衍生物对淀粉样蛋白β斑块表现出高结合亲和力,而淀粉样蛋白β斑块是阿尔茨海默病的特征 .
化妆品应用
色满-4-酮衍生物已被用作化妆品制剂中的活性成分,用于护理、改善和提振皮肤和头发的质地。 它们也被用于治疗与皮肤和头发相关的缺陷,如炎症、过敏或伤口愈合过程 .
合成方法
几项研究都关注于改进合成 4-色满酮衍生物的合成方法。 这些方法对于制备用于各种应用的色满-4-酮衍生物至关重要 .
模拟可视化
色满-4-酮衍生物被用于 Amber、GROMACS、Avogadro、Pymol、Chimera、Blender 和 VMD 等模拟程序中,以生成令人印象深刻的模拟可视化 .
作用机制
Target of Action
brucei and L. infantum .
Mode of Action
It is known that chromanone analogs interact with their targets to inhibit their function
Biochemical Pathways
Chromanone analogs are known to exhibit a wide range of pharmacological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Chromanone analogs are known to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities . The specific effects of 6-Bromochroman-3-one at the molecular and cellular levels are areas that require further investigation.
生化分析
Biochemical Properties
6-Bromochroman-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . The nature of these interactions involves the binding of 6-Bromochroman-3-one to specific sites on the amyloid-beta plaques, potentially inhibiting their aggregation.
Cellular Effects
The effects of 6-Bromochroman-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro studies have demonstrated that derivatives of 6-Bromochroman-3-one can inhibit the activity of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory responses . This inhibition can lead to reduced inflammation and potentially provide therapeutic benefits in inflammatory diseases.
Molecular Mechanism
At the molecular level, 6-Bromochroman-3-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been observed that 6-Bromochroman-3-one derivatives can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
Temporal Effects in Laboratory Settings
The effects of 6-Bromochroman-3-one over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 6-Bromochroman-3-one remains stable under various conditions, maintaining its bioactivity over extended periods
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromochroman-3-one vary with different dosages. Low doses have been found to exhibit therapeutic effects without significant toxicity, while higher doses may lead to adverse effects . For instance, in rodent models, high doses of 6-Bromochroman-3-one have been associated with hepatotoxicity, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
6-Bromochroman-3-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been shown to undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 6-Bromochroman-3-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can affect its therapeutic potential . For instance, its ability to cross the blood-brain barrier and accumulate in the brain makes it a promising candidate for treating neurological disorders.
Subcellular Localization
The subcellular localization of 6-Bromochroman-3-one is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
属性
IUPAC Name |
6-bromo-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRRRWJGQGGHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729301 | |
| Record name | 6-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-48-3 | |
| Record name | 6-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
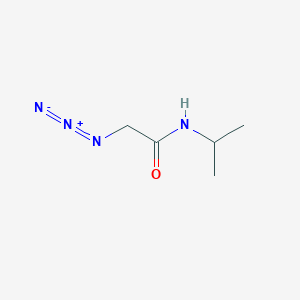
![[(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate](/img/structure/B1488122.png)
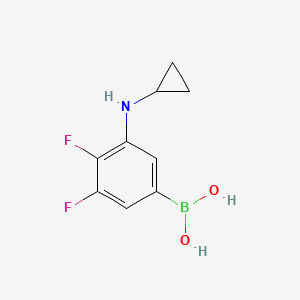
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid](/img/structure/B1488124.png)
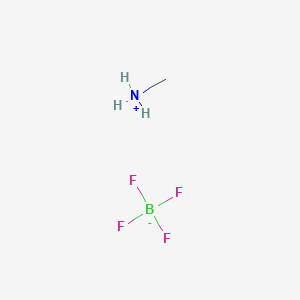
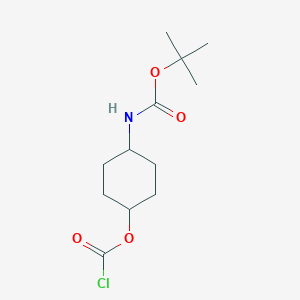

![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)
